molecular formula C31H31N5O4 B1396647 9-(2',3',5'-Tri-O-benzyl-beta-D-arabinofuranosyl)-adenine CAS No. 3257-73-6

9-(2',3',5'-Tri-O-benzyl-beta-D-arabinofuranosyl)-adenine

Cat. No.: B1396647
CAS No.: 3257-73-6
M. Wt: 537.6 g/mol
InChI Key: WRFWNCVDEVBPJK-UHFFFAOYSA-N
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Description

9-(2’,3’,5’-Tri-O-benzyl-beta-D-arabinofuranosyl)-adenine is a synthetic nucleoside analog It is characterized by the presence of an adenine base attached to a beta-D-arabinofuranosyl sugar moiety, which is further protected by benzyl groups at the 2’, 3’, and 5’ positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(2’,3’,5’-Tri-O-benzyl-beta-D-arabinofuranosyl)-adenine typically involves the protection of the sugar moiety followed by the coupling of the adenine base. The process generally includes:

    Protection of the Sugar: The arabinofuranosyl sugar is protected using benzyl groups. This is achieved through benzylation reactions, where benzyl chloride is used in the presence of a base such as sodium hydride.

    Coupling with Adenine: The protected sugar is then coupled with adenine using a glycosylation reaction. This step often requires the use of a Lewis acid catalyst such as trimethylsilyl trifluoromethanesulfonate (TMSOTf).

    Deprotection: After the coupling reaction, the benzyl groups can be removed under hydrogenation conditions using palladium on carbon (Pd/C) as a catalyst.

Industrial Production Methods

Industrial production of 9-(2’,3’,5’-Tri-O-benzyl-beta-D-arabinofuranosyl)-adenine follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of automated reactors and continuous flow systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

9-(2’,3’,5’-Tri-O-benzyl-beta-D-arabinofuranosyl)-adenine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the adenine base, particularly at the amino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the sugar moiety.

    Reduction: Deprotected nucleoside analogs.

    Substitution: Substituted adenine derivatives.

Scientific Research Applications

9-(2’,3’,5’-Tri-O-benzyl-beta-D-arabinofuranosyl)-adenine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.

    Biology: Studied for its potential as an antiviral agent due to its structural similarity to natural nucleosides.

    Medicine: Investigated for its potential use in chemotherapy, particularly in the treatment of viral infections and cancer.

    Industry: Utilized in the development of diagnostic tools and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of 9-(2’,3’,5’-Tri-O-benzyl-beta-D-arabinofuranosyl)-adenine involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. This is achieved through:

    Molecular Targets: The compound targets viral polymerases and cellular enzymes involved in nucleic acid synthesis.

    Pathways Involved: It can inhibit the replication of viral genomes by acting as a chain terminator during nucleic acid synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 9-(2’,3’,5’-Tri-O-benzyl-beta-D-arabinofuranosyl)-guanine
  • 9-(2’,3’,5’-Tri-O-benzyl-beta-D-arabinofuranosyl)-cytosine
  • 9-(2’,3’,5’-Tri-O-benzyl-beta-D-arabinofuranosyl)-thymine

Uniqueness

9-(2’,3’,5’-Tri-O-benzyl-beta-D-arabinofuranosyl)-adenine is unique due to its specific adenine base and the protective benzyl groups, which enhance its stability and facilitate its incorporation into nucleic acids. This makes it particularly useful in medicinal chemistry and biochemical research.

Properties

IUPAC Name

9-[3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-yl]purin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H31N5O4/c32-29-26-30(34-20-33-29)36(21-35-26)31-28(39-18-24-14-8-3-9-15-24)27(38-17-23-12-6-2-7-13-23)25(40-31)19-37-16-22-10-4-1-5-11-22/h1-15,20-21,25,27-28,31H,16-19H2,(H2,32,33,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRFWNCVDEVBPJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)OCC5=CC=CC=C5)OCC6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H31N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80293372
Record name ST51015156
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80293372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

537.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3257-73-6
Record name NSC88963
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88963
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ST51015156
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80293372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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